5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide
Description
The compound 5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide is a pyrazole-based derivative featuring a 4-chlorophenoxyethyl substituent at position 5 and an N-ethyl carboxamide group. Pyrazole derivatives are renowned for their pharmacological versatility, including roles as cannabinoid receptor antagonists, analgesics, and antitumor agents . Microwave-assisted synthesis methods have also been employed for related compounds, improving yields (e.g., up to 43% for pyrazole-carboxamide derivatives) and reducing reaction times .
Properties
IUPAC Name |
5-[1-(4-chlorophenoxy)ethyl]-N-ethylpyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-3-16-14(19)18-13(8-9-17-18)10(2)20-12-6-4-11(15)5-7-12/h4-10H,3H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKFGTJRFFQZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C(=CC=N1)C(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177480 | |
| Record name | 5-[1-(4-Chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241127-18-4 | |
| Record name | 5-[1-(4-Chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241127-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[1-(4-Chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide typically involves the reaction of 4-chlorophenol with ethyl bromoacetate to form 4-chlorophenoxyethyl acetate. This intermediate is then reacted with hydrazine hydrate to produce 1-(4-chlorophenoxy)ethyl hydrazine. The final step involves the reaction of this intermediate with ethyl isocyanate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Substituent Position: The target compound’s 4-chlorophenoxyethyl group at position 5 distinguishes it from analogs with aryl (e.g., 4-chlorophenyl in ) or heteroaryl (e.g., pyridylmethyl in ) substituents. This ether-linked substituent may enhance lipophilicity and membrane permeability compared to direct aryl attachments.
- Carboxamide Modifications : The N-ethyl carboxamide group contrasts with N-pyridylmethyl or N-ethoxyphenyl groups in analogs, which influence receptor binding specificity (e.g., CB1 antagonism in ).
Pharmacological Activity Comparisons
- Cannabinoid Receptor Antagonism: The analog 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-pyrazole-3-carboxamide exhibits potent CB1 antagonism (IC50 = 0.139 nM), attributed to its dichlorophenyl and pyridylmethyl groups . The target compound’s 4-chlorophenoxyethyl group may similarly engage hydrophobic interactions in receptor binding.
- Antinociceptive Activity: Tetrazole derivatives with fluorophenyl groups (e.g., 15a-l) demonstrated superior pain-relief activity compared to morphine, suggesting that electron-withdrawing substituents (e.g., Cl, F) enhance bioactivity .
- Antitumor Potential: Pyrazole-carboxamide derivatives with ethoxyphenyl substituents (e.g., ) showed antitumor activity, likely due to interactions with cellular kinases or DNA repair pathways.
Biological Activity
5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide is a synthetic organic compound with significant potential in agrochemicals, particularly as an insecticide. This article explores its biological activities, including its efficacy against pests, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C14H16ClN3O2
- Molecular Weight : 293.75 g/mol
- CAS Number : 241127-18-4
Its structure features a pyrazole ring substituted with a 4-chlorophenoxyethyl group and an ethyl amide functional group, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activity, particularly as insecticides.
Insecticidal Activity
Studies have demonstrated that this compound can effectively control various pests. For instance, derivatives of pyrazole compounds have shown effectiveness against aphids, with mortality rates comparable to established insecticides like imidacloprid. The specific interactions of this compound with insect physiology are still under investigation but are believed to involve disruption of neural pathways or metabolic processes.
Anticancer Potential
Recent studies have explored the anticancer properties of pyrazole derivatives. While specific data on this compound is limited, related compounds have shown promising results against various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects on MCF7 and NCI-H460 cell lines with IC50 values ranging from 0.01 µM to 42.30 µM . This suggests a potential for further exploration of this compound in cancer therapeutics.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Amino group instead of chlorophenoxy | Anticancer | 3.79 µM (MCF7) |
| 3-(difluoromethyl)-N-(9-isopropyl-tetrahydro-naphthalen-5-yl)-1-methylpyrazole-4-carboxamide | Different substituents on the pyrazole ring | Enhanced potency against specific pests | Not specified |
| Ethyl 5-(1-fluorocyclopropyl)-2-methylpyrazole-3-carboxylate | Fluorinated substituent | Potential insecticidal properties | Not specified |
This diversity highlights the unique attributes of this compound and its potential applications in both agriculture and medicine.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives:
- Antimicrobial Activity : A study demonstrated that certain pyrazole derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting a broader application for pyrazoles in treating infections .
- Anti-inflammatory Properties : Research has indicated that some pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, positioning them as candidates for anti-inflammatory therapies .
- Mechanism of Action : Investigations into the mechanism of action for pyrazole derivatives suggest they may interfere with key enzymatic pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
